![molecular formula C19H23ClN2O3S B6526081 methyl 6-benzyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1135226-27-5](/img/structure/B6526081.png)
methyl 6-benzyl-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Thieno[2,3-c]pyridine derivatives are a class of compounds that have been studied for their potential biological activities . They often contain a bicyclic heteroaromatic motif, which is a common feature in ATP-mimetic kinase inhibitors .
Synthesis Analysis
The synthesis of thieno[2,3-c]pyridine derivatives often involves heterocyclization of various substrates . For example, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thieno[2,3-c]pyridine derivatives typically includes a five-membered ring containing one sulfur atom . The ring nitrogen acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, methyl 2-amino-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrate, it has a molecular weight of 272.37 and a melting point of 92 - 94°C .Scientific Research Applications
Kinase Inhibitors
The compound is used in the synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors . These inhibitors are important in the field of medicinal chemistry, particularly in the development of drugs for treating diseases related to the malfunctioning of kinases .
Drug Discovery
This compound serves as a starting point for drug discovery programs . It’s used to prepare a diverse collection of simple thieno[2,3-c]pyridine derivatives that could serve as starting points for future drug discovery programs .
Biological Activity
Thiophene-based analogs, such as this compound, are considered a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives, including this compound, are utilized in industrial chemistry . They are used as corrosion inhibitors and have a prominent role in the advancement of organic semiconductors .
Material Science
In the field of material science , thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Pharmacological Properties
Molecules with the thiophene ring system, like this compound, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. For a similar compound, methyl 2-amino-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrate, it has been classified with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H312, and H332 .
Future Directions
properties
IUPAC Name |
methyl 6-benzyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S.ClH/c1-3-16(22)20-18-17(19(23)24-2)14-9-10-21(12-15(14)25-18)11-13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOYFTHFGFLHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-benzyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
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